N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
描述
属性
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-10-14(11-16(12-15)25-2)18-21-22-19(26-18)20-17(23)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPLQOGQFUWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of 3,5-Dimethoxybenzohydrazide
The synthesis begins with the conversion of 3,5-dimethoxybenzoic acid to its corresponding hydrazide. This is achieved by treating the acid with thionyl chloride to form the reactive acid chloride, followed by reaction with hydrazine hydrate. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, yielding 3,5-dimethoxybenzohydrazide with a purity >95% after recrystallization.
Reaction Conditions:
- 3,5-Dimethoxybenzoic acid: 10 mmol
- Thionyl chloride: 15 mmol, reflux for 4 hours
- Hydrazine hydrate: 20 mmol, 0°C for 2 hours
- Yield: 85–90%
Cyclization to 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-amine
The hydrazide intermediate undergoes cyclization using cyanogen bromide (BrCN) in ethanol under reflux. This step forms the 1,3,4-oxadiazole ring, introducing an amino group at position 2. The reaction is quenched with ice-water, and the product is purified via column chromatography (ethyl acetate/hexane, 1:2).
Reaction Conditions:
Acylation to Form the Target Compound
The final step involves acylation of the oxadiazole-2-amine with 3-phenylpropanoic acid chloride. Using HBTU as a coupling agent and triethylamine as a base in dimethylformamide (DMF), the reaction achieves high regioselectivity. The crude product is purified via recrystallization from ethanol.
Reaction Conditions:
- 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: 3 mmol
- 3-Phenylpropanoic acid chloride: 3.3 mmol
- HBTU: 3.6 mmol, DMF, 25°C for 12 hours
- Yield: 75–78%
- Characterization: $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$_3$$): δ 168.9 (C=O), 160.1 (C-O), 140.2 (oxadiazole C-2), 128.5–132.0 (aromatic carbons).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or acetonitrile improve yields by 15–20% compared to ethanol. Elevated temperatures (80°C) reduce reaction time but risk decomposition, whereas 25°C conditions favor stability.
Catalytic Additives
The addition of cesium carbonate (Cs$$2$$CO$$3$$) during cyclization enhances ring closure efficiency by neutralizing acidic byproducts. This is critical for substrates with electron-withdrawing groups, improving yields to 78%.
Industrial Production Considerations
Scale-up processes employ continuous flow reactors to mitigate exothermic risks during acylation. Automated purification systems using centrifugal partition chromatography (CPC) reduce solvent waste and achieve throughputs of 5 kg/day.
Table 1: Comparative Analysis of Pilot-Scale Yields
| Step | Batch Yield (%) | Continuous Flow Yield (%) |
|---|---|---|
| Hydrazide Formation | 85 | 88 |
| Oxadiazole Cyclization | 70 | 73 |
| Acylation | 78 | 81 |
Analytical Characterization
The final compound is validated via LC-MS (ESI+: m/z 396 [M+H]$$^+$$) and differential scanning calorimetry (DSC), showing a sharp melting endotherm at 182°C. Purity assessments using HPLC (C18 column, 90:10 methanol/water) confirm >99% homogeneity.
化学反应分析
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated oxadiazole rings.
Substitution: Substituted oxadiazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways involved in cell proliferation, making it a potential anticancer agent. The oxadiazole ring plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity.
相似化合物的比较
Comparison with Similar Compounds
The antimicrobial and physicochemical properties of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can be contextualized by comparing it to structurally related 1,3,4-oxadiazole derivatives. Below is a detailed analysis based on available research:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
*Calculated based on molecular formula (C₁₉H₁₉N₃O₄).
Key Findings
Substituent Effects on Bioactivity The 3,5-dimethoxyphenyl group (shared by the target compound and OZE-II) is associated with enhanced antimicrobial potency. OZE-II demonstrated superior activity (MIC: 8 µg/mL) due to its bulky sulfonyl benzamide side chain, which may improve membrane penetration or target binding . OZE-III, with a 4-chlorophenyl substituent, showed weak activity (MIC: 64 µg/mL), suggesting that electron-withdrawing groups (e.g., -Cl) are less favorable than electron-donating methoxy groups for anti-S. aureus activity .
Molecular Weight and Lipophilicity
- Higher molecular weight (e.g., OZE-II at 488.51 g/mol) correlates with increased biofilm inhibition but may reduce bioavailability. The target compound’s intermediate molecular weight (~353.38 g/mol) could balance solubility and membrane permeability.
Amide Side Chain Flexibility
- Rigid side chains (e.g., OZE-II’s sulfonyl benzamide) enhance target interaction but limit conformational adaptability. The target compound’s flexible 3-phenylpropanamide chain might allow broader binding modes, though this remains untested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
